molecular formula C9H7BrN2O3 B13932432 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B13932432
M. Wt: 271.07 g/mol
InChI Key: AZXICMPHGVMNLW-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 7-position, and a carboxylic acid group at the 2-position of the pyrazolo[1,5-a]pyridine ring system. It has a molecular formula of C9H7BrN2O3 and a molecular weight of 271.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by methoxylation and carboxylation reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The methoxylation can be achieved using methanol in the presence of a base such as sodium methoxide. The carboxylation step often involves the use of carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both bromine and methoxy substituents on the pyrazolo[1,5-a]pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7BrN2O3/c1-15-8-3-5(10)2-6-4-7(9(13)14)11-12(6)8/h2-4H,1H3,(H,13,14)

InChI Key

AZXICMPHGVMNLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC(=NN21)C(=O)O)Br

Origin of Product

United States

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